Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride
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Overview
Description
Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in the field of peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for the selective deprotection and subsequent reactions necessary for peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of a free amine.
Coupling Reactions: The free amine can then react with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is used in the synthesis of peptides and other complex molecules. Its ability to protect amine groups selectively makes it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme functions, and other biochemical processes. Peptides synthesized using Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride can be used as probes or inhibitors in various biological assays .
Medicine
In medicine, peptides synthesized using this compound are used in drug development and therapeutic applications. These peptides can act as drugs themselves or as carriers for other therapeutic agents .
Industry
In the industrial sector, Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and other applications .
Mechanism of Action
The mechanism of action of Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride involves the selective protection and deprotection of amine groups. The Fmoc group is removed by a base, triggering β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct . This allows for the subsequent coupling of the free amine with activated carboxyl groups to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Used for the synthesis of peptides with lysine residues.
Fmoc-Serine: Used for the synthesis of peptides with serine residues.
Uniqueness
Fmoc-beta-N,N-Dimethylamino-DL-Alahydrochloride is unique due to its specific structure, which allows for the selective protection of the amino group while maintaining the functionality of other groups. This makes it particularly useful in the synthesis of complex peptides and other molecules .
Properties
Molecular Formula |
C20H23ClN2O4 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H |
InChI Key |
IHGYNLRBNKUQKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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